Oleyl laurate

Description

Propriétés

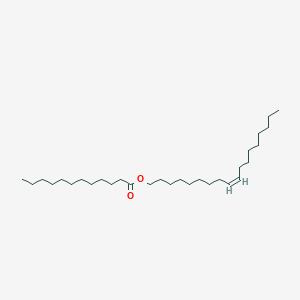

IUPAC Name |

[(Z)-octadec-9-enyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h15-16H,3-14,17-29H2,1-2H3/b16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHVFDVVZRNMHY-NXVVXOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317752 | |

| Record name | Oleyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19149-85-0 | |

| Record name | Oleyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19149-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-Octadec-9-enyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019149850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of Oleyl Laurate

Oleyl laurate is a liquid at room temperature with a molecular formula of C30H58O2 and a molecular weight of 450.78 g/mol . larodan.comchembk.comcymitquimica.com It is characterized by its low viscosity and is considered to have limited industrial use in some contexts, though it is a key component in certain formulations.

Table 1:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C30H58O2 | larodan.comchembk.comcymitquimica.com |

| Molecular Weight | 450.78 g/mol | larodan.comchembk.comcymitquimica.com |

| Physical State | Liquid | cymitquimica.comcosmobiousa.com |

| Melting Point | 12.5 °C | echemi.com |

| Boiling Point | 404.7°C at 760 mmHg | chembk.com |

| Density | 1.199 g/cm³ | chembk.com |

| Flash Point | 198.6°C | chembk.com |

Advanced Analytical Methodologies for Oleyl Laurate Characterization and Quantification

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, allowing for both qualitative and quantitative analysis. For oleyl laurate, several chromatographic methods are employed to ensure its quality and consistency.

Gas Chromatography (GC) for Product Identification and Purity Assessment in Wax Ester Mixtures

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. omicsonline.org It is particularly effective for separating and quantifying components in wax ester mixtures, thereby assessing the purity of the final product. In a typical GC analysis of this compound, the sample is vaporized and injected into a capillary column. An inert carrier gas, the mobile phase, carries the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The purity of this compound can be determined by comparing the area of the this compound peak to the total area of all peaks in the chromatogram. measurlabs.com The presence of impurities, such as unreacted oleyl alcohol or lauric acid, would be indicated by separate peaks. For enhanced identification, GC is often coupled with mass spectrometry (GC-MS), which provides detailed structural information about the separated components, confirming the identity of this compound and any impurities present. proquest.com

| Parameter | Description |

| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Application for this compound | Purity assessment, identification of unreacted starting materials and by-products. |

| Detector | Commonly Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification. |

| Key Findings | Allows for the sensitive detection and quantification of residual solvents and other volatile impurities. omicsonline.org |

High-Performance Liquid Chromatography (HPLC) for Analysis of Ester Formulations and Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, including non-volatile esters like this compound. openaccessjournals.com HPLC is particularly useful for analyzing ester formulations and complex mixtures where components may not be sufficiently volatile for GC. hplc.eu

In the analysis of this compound, a liquid sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The separation of components is based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Detectors such as UV-Vis detectors or more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used. researchgate.net While this compound itself does not have a strong UV chromophore, detection can be achieved at low wavelengths. For more complex matrices, derivatization may be employed to enhance detection. HPLC methods can be developed to quantify this compound in various formulations, ensuring product consistency. researchgate.net

| Parameter | Description |

| Principle | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |

| Application for this compound | Quantification in formulations, analysis of non-volatile impurities. |

| Common Column Type | Reversed-phase (e.g., C18). |

| Detectors | UV-Vis, Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD). researchgate.net |

Thin-Layer Chromatography (TLC) for Surfactant and Ester Profile Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of reactions. merckmillipore.comsepscience.com For this compound, TLC can be used to quickly assess the purity and identify the presence of related compounds in a sample. researchgate.net

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina (B75360), which acts as the stationary phase. savemyexams.com The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. pharmacalculations.com

The separation is visualized as spots on the plate, and the retention factor (Rf) value for each spot can be calculated. The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front and is characteristic of a compound in a given TLC system. By comparing the Rf value of the sample to that of a pure this compound standard, a preliminary identification and purity assessment can be made.

| Parameter | Description |

| Principle | Separation based on the differential partitioning of compounds between a solid stationary phase and a liquid mobile phase that moves by capillary action. pharmacalculations.com |

| Application for this compound | Rapid purity checks, monitoring reaction completion, and preliminary identification. |

| Stationary Phase | Typically silica gel or alumina coated on a plate. savemyexams.com |

| Visualization | Staining with a visualizing agent (e.g., iodine vapor or potassium permanganate) as this compound is not colored. |

Spectroscopic and Spectrometric Characterization Techniques Applied to this compound

Spectroscopic and spectrometric techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in a compound. For this compound, these methods provide definitive structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. nsf.govnih.gov When a sample of this compound is exposed to infrared radiation, its molecular bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm its ester structure. The most prominent peak will be the ester carbonyl (C=O) stretching vibration, which typically appears in the region of 1740-1735 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group, and the C-H stretching and bending vibrations of the long alkyl chains of the oleyl and lauryl moieties. journalcjast.com The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the absence of unreacted alcohol (O-H stretch), and the absence of a broad band around 2500-3300 cm⁻¹ would confirm the absence of carboxylic acid (O-H stretch), thus indicating the purity of the ester.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1740 | Stretching |

| C-O (Ester) | ~1250-1000 | Stretching |

| C-H (Alkyl) | ~2925, ~2855 | Stretching |

| =C-H (Alkene) | ~3005 | Stretching |

| C=C (Alkene) | ~1655 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds like this compound. solubilityofthings.comlibretexts.orgresearchgate.netresearchgate.net It provides information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the different types of protons present in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons. For instance, the protons on the carbon adjacent to the ester oxygen (the -OCH₂- group of the oleyl moiety) will be deshielded and appear at a lower field (higher δ value) compared to the other methylene (B1212753) protons in the alkyl chains. The protons adjacent to the carbonyl group (from the lauryl moiety) will also have a characteristic chemical shift. The olefinic protons of the oleyl group will appear in the typical alkene region of the spectrum. Integration of the peak areas provides a ratio of the number of protons of each type, and spin-spin coupling patterns can reveal the connectivity of adjacent protons. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon atoms in the this compound molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the ester group will be highly deshielded and appear at a very low field. The carbons of the double bond in the oleyl moiety will also have characteristic chemical shifts in the alkene region. The numerous methylene carbons of the long alkyl chains will appear in the upfield region of the spectrum.

Together, ¹H and ¹³C NMR spectroscopy provide a comprehensive picture of the molecular structure of this compound, allowing for unambiguous identification and structural confirmation. nih.gov

| Nucleus | Key Chemical Shifts (ppm) for this compound Structure |

| ¹H | ~5.3 ppm: Olefinic protons (-CH=CH-) |

| ~4.0 ppm: Protons on the carbon attached to the ester oxygen (-OCH₂-) | |

| ~2.3 ppm: Protons on the carbon alpha to the carbonyl group (-CH₂COO-) | |

| ~0.9 ppm: Terminal methyl protons (-CH₃) | |

| ¹³C | ~174 ppm: Carbonyl carbon (C=O) |

| ~130 ppm: Olefinic carbons (-CH=CH-) | |

| ~65 ppm: Carbon attached to the ester oxygen (-OCH₂-) | |

| ~34 ppm: Carbon alpha to the carbonyl group (-CH₂COO-) |

Mass Spectrometry (MS) and HPLC-MS for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) serves as a definitive analytical tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. When coupled with High-Performance Liquid Chromatography (HPLC), it becomes a powerful methodology for separating, identifying, and quantifying impurities, providing a comprehensive profile of the compound's purity.

Molecular Weight Confirmation and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules. For a large, non-volatile molecule like this compound, "soft" ionization techniques are preferred as they minimize fragmentation and keep the molecule intact, allowing for clear confirmation of its molecular weight.

Ionization Techniques : Electrospray Ionization (ESI) is a widely used soft ionization method for analyzing wax esters like this compound. nih.gov It generally imparts less energy to the analyte molecule compared to more energetic methods like Electron Ionization (EI), which can cause extensive fragmentation and complicate spectral interpretation. nih.govrroij.com Chemical Ionization (CI) is another soft technique that can be employed to verify molecular mass by producing abundant molecular ions with less fragmentation. libretexts.orgtaylorfrancis.com In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized first, and these ions then transfer a proton to the analyte molecule, forming a protonated species, often denoted as [M+H]⁺. libretexts.orgwikipedia.org

Molecular Ion and Adduct Formation : The exact molecular mass of this compound (C₃₀H₅₈O₂) is 450.4433 Da. lipidmaps.org In ESI-MS, this compound is typically detected as a protonated molecule [M+H]⁺ or as an adduct with ions present in the mobile phase, such as ammonium (B1175870) [M+NH₄]⁺. nih.govspectroscopyonline.com The formation of ammonium adducts is particularly advantageous for quantitative analysis as it often leads to less in-source fragmentation. spectroscopyonline.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation : To gain further structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion (e.g., the [M+H]⁺ or [M+NH₄]⁺ of this compound) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the original molecule's structure. For an unsaturated wax ester like this compound, key fragment ions include:

A protonated lauric acid ion ([RCOOH₂]⁺). nih.gov

Ions corresponding to the loss of the fatty acid moiety, leaving charged fragments of the oleyl alcohol portion, such as [R′]⁺ or [R′–2H]⁺. nih.gov

The table below summarizes the key mass spectrometric data for this compound.

| Ion Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| Molecular Ion [M] | C₃₀H₅₈O₂ | 450.4433 | Exact mass of the neutral molecule. |

| Protonated Molecule [M+H]⁺ | C₃₀H₅₉O₂⁺ | 451.4511 | Molecule with an added proton, commonly observed in ESI and CI. |

| Ammonium Adduct [M+NH₄]⁺ | C₃₀H₆₂NO₂⁺ | 468.4777 | Molecule with an added ammonium ion, common in ESI with ammonium acetate (B1210297) buffer. spectroscopyonline.com |

| Fragment Ion (Lauric Acid moiety) | C₁₂H₂₅O₂⁺ | 201.1854 | Protonated lauric acid, [RCOOH₂]⁺, a characteristic fragment in MS/MS. nih.gov |

| Fragment Ion (Oleyl moiety) | C₁₈H₃₅⁺ | 251.2739 | Oleyl carbocation, [R']⁺, a fragment representing the fatty alcohol chain. nih.gov |

Impurity Profiling by HPLC-MS

Impurity profiling is essential for ensuring the quality and purity of a chemical substance. resolvemass.caajptr.com The coupling of HPLC with MS (HPLC-MS) provides a robust platform for this purpose, combining the high-resolution separation of liquid chromatography with the sensitive and specific detection of mass spectrometry. spectroscopyonline.comresolvemass.ca

The general workflow for impurity profiling involves:

Chromatographic Separation : An HPLC system separates this compound from any potential impurities. A reversed-phase HPLC column is typically used for lipid analysis, where separation is based on hydrophobicity. This compound, being highly non-polar, is strongly retained, while more polar impurities (like unreacted lauric acid) or less hydrophobic impurities elute earlier.

Ionization and Mass Detection : As components elute from the HPLC column, they are introduced into the mass spectrometer's ion source.

Data Analysis : The mass spectrometer detects the m/z of the parent compound and any co-eluting or separated impurities. By comparing the detected masses to those of known potential impurities (e.g., starting materials, by-products), these contaminants can be identified and quantified. resolvemass.ca

Potential impurities in this compound that can be profiled using HPLC-MS include unreacted starting materials such as lauric acid and oleyl alcohol, as well as by-products from the esterification process.

The table below outlines a representative set of parameters for an HPLC-MS method suitable for the analysis of this compound and its impurities.

| Parameter | Specification | Purpose |

|---|---|---|

| HPLC System | ||

| Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 1.8 µm) | Separates compounds based on hydrophobicity. chromatographyonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | Aqueous phase for gradient elution; additives aid ionization. |

| Mobile Phase B | Acetonitrile/Isopropanol mixture (e.g., 50:50 v/v) | Organic phase for eluting hydrophobic compounds. |

| Gradient | Start at ~70% B, increase to 100% B over 15-20 min | Resolves compounds with varying polarities. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical LC-MS. |

| Column Temperature | 40 - 50 °C | Improves peak shape and reduces viscosity. |

| Mass Spectrometer | ||

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecules [M+H]⁺ and adducts [M+NH₄]⁺. nih.govspectroscopyonline.com |

| Scan Mode | Full Scan (e.g., m/z 150-1000) and MS/MS | Detects all ions in a mass range and fragments specific ions for identification. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. chromatographyonline.com |

| Desolvation Temperature | 350 - 450 °C | Aids in solvent evaporation and ion generation. chromatographyonline.com |

Interfacial Phenomena and Self Assembly Behavior of Oleyl Laurate Systems

Molecular Dynamics Simulations and Computational Studies of Oleyl Laurate Self-Assembly

Molecular dynamics (MD) simulations provide valuable insights into the self-assembly processes of this compound at the molecular level. These computational studies can predict the structure and dynamics of the aggregates formed in aqueous media, complementing experimental findings. semanticscholar.org

All-atom MD simulations have been employed to investigate the aggregation of palm kernel oil-based esters, where this compound is a major component, in the presence of surfactants like Tween 80. semanticscholar.org These simulations can reveal the shape and compactness of the resulting micelles. For example, simulations of a system containing oleyl oleate (B1233923), oleyl myristate, and this compound with Tween 80 showed the formation of self-assembled structures. semanticscholar.org

Furthermore, MD simulations can elucidate the interactions between the oil molecules, surfactants, and any encapsulated drug molecules. nih.gov Studies on similar systems, like oleyl palmitate with Tween 80, have shown that the drug can act as a co-surfactant, leading to a more compact micellar structure. nih.gov Such computational approaches are instrumental in understanding the fundamental mechanisms of nanoemulsion formation and stability, guiding the design of more effective delivery systems. researchgate.netresearchgate.net

Investigation of Aggregated Structures in Aqueous Media (e.g., Micelles, Cylindrical Aggregates)

The self-assembly of this compound, particularly within more complex ester mixtures in aqueous environments, has been investigated through computational methods to understand the formation of aggregated structures. Molecular dynamics (MD) simulations provide atomic-level insight into these processes.

The aggregation process is dynamic, involving the continuous association and dissociation of oil and surfactant molecules until a stable configuration is achieved. researchgate.net Research on similar long-chain esters, like oleyl oleate, has shown that the type of aggregate formed can vary from spherical or cylindrical micelles to lamellar systems, depending on the concentration of the lipid component and the choice of surfactant. semanticscholar.orgresearchgate.net For instance, simulations of oleyl oleate with a mixture of Span20 and Tween80 surfactants demonstrated the formation of cylindrical aggregates. semanticscholar.org Furthermore, studies on lauric acid, a component of this compound, have explored the pH-induced transition from a bilayer structure to a micellar one. nih.gov

Detailed findings from the molecular dynamics simulation of the palm kernel oil ester system, rich in this compound, are presented below. semanticscholar.org

Table 1: Radius of Gyration (Rg) of Ester-Surfactant Aggregate Over Simulation Time This table illustrates the change in the compactness of the aggregate containing this compound, other esters, and Tween80 in an aqueous medium during a 20 ns molecular dynamics simulation. semanticscholar.org

| Simulation Time Point | Average Radius of Gyration (Rg) (nm) | Interpretation |

| Start (0 ns) | 3.92 ± 0.05 | Initial, less compact arrangement of molecules. |

| Maximum Compactness (16-17 ns) | 2.49 ± 0.05 | The point of highest aggregation and structural stability. |

| End (20 ns) | 3.08 ± 0.10 | Final stable prolate ellipsoid-shaped aggregate. |

Analysis of Intermolecular Interactions (Hydrophobic, Hydrophilic, Electrostatic) Driving Self-Assembly

The self-assembly of this compound in aqueous systems is governed by a delicate balance of non-covalent intermolecular interactions. rsc.orgmdpi.com These forces dictate how the individual molecules arrange themselves into the larger, ordered structures described previously. The primary interactions at play are hydrophobic, hydrophilic, and electrostatic.

Hydrophilic Interactions : In contrast to the hydrophobic tails, the ester group (-COO-) in this compound is polar and capable of forming favorable interactions with water. unl.edu In systems containing surfactants like Tween80, the hydrophilic polyoxyethylene heads of the surfactant molecules dominate the surface of the aggregate. semanticscholar.orgsigmaaldrich.com These hydrophilic groups orient themselves towards the bulk aqueous phase, forming hydrogen bonds and dipole-dipole interactions with water molecules. researchgate.net This hydrophilic shell stabilizes the entire aggregated structure within the water, shielding the hydrophobic core. sigmaaldrich.com

Elucidation of Curvature Formation at Oil-Water Interfaces in Ester-Surfactant Systems

The shape of the aggregates formed by this compound and surfactants, whether spherical, cylindrical, or lamellar, is fundamentally determined by the curvature of the surfactant-stabilized oil-water interface. mpg.de Research on nanoemulsions containing palm kernel oil esters, which are primarily composed of this compound, indicates that the formation of curvature at the interface is influenced by interactions involving both the flexible hydrophobic chains and the hydrophilic components. researchgate.net

The preferred curvature of the interface is described by the concept of spontaneous curvature (H₀). mpg.descispace.com This is the curvature that a surfactant monolayer would naturally adopt in the absence of other constraints and is dictated by the molecular geometry of the surfactant molecules. mdpi.comacs.org This geometry is often expressed by the critical packing parameter (P), defined as P = v / (a * l), where 'v' is the volume of the hydrophobic tail, 'a' is the area of the hydrophilic headgroup, and 'l' is the length of the tail. acs.org

P < 1/3 : Favors spherical micelles (positive curvature, oil-in-water).

1/3 < P < 1/2 : Favors cylindrical micelles.

P ≈ 1 : Favors planar bilayers or lamellar structures (zero curvature).

P > 1 : Favors reverse micelles (negative curvature, water-in-oil).

When an ester oil like this compound is introduced into a surfactant-water system, it does not act merely as a passive bulk oil phase. Instead, the this compound molecules can penetrate the surfactant monolayer at the oil-water interface. mpg.deacs.org This penetration effectively alters the packing parameter of the surfactant. By inserting its hydrophobic chains among the surfactant tails, this compound increases the effective volume of the hydrophobic region ('v'). This change in the packing parameter modifies the spontaneous curvature of the interfacial film. acs.org The final phase behavior and aggregate structure of the system depend on this interplay between the surfactant's intrinsic properties and the degree of oil penetration at the interface. mpg.deacademie-sciences.fr

Oleyl Laurate in Advanced Materials Science and Engineering Applications

Performance as a Component in Lubricant Formulations

The efficacy of a lubricant is determined by its ability to minimize friction and wear, maintain stability under operational stress, and interact effectively with component surfaces. Fatty acid esters like oleyl laurate are recognized as effective boundary lubricants due to their molecular structure. yok.gov.tr

Tribological Properties: Analysis of Friction and Wear Mechanisms

The tribological performance of a lubricant is its primary function, encompassing the reduction of friction and the prevention of wear between moving surfaces. This compound, as a long-chain fatty acid ester, contributes to lubrication, particularly under boundary lubrication conditions where the lubricant film is thin and asperity (surface roughness) contact is likely. machinerylubrication.com

The fundamental mechanism involves the polar ester group of the molecule adhering to the metallic surfaces, while the long, non-polar hydrocarbon chains form a protective, low-shear film. yok.gov.tr This film acts as a barrier, preventing direct metal-to-metal contact and reducing the coefficient of friction. Studies on various fatty acid esters have consistently shown a reduction in wear compared to base oils alone. yok.gov.tr The effectiveness of this lubrication is dependent on several factors including load, speed, and temperature. yok.gov.tr

Table 1: General Tribological Effects of Fatty Acid Ester Additives

| Property | Effect | Influencing Factors |

|---|---|---|

| Friction Coefficient | Generally Decreased mdpi.com | Temperature, Load, Speed, Additive Concentration yok.gov.trbournemouth.ac.uk |

| Wear Rate | Generally Decreased yok.gov.trmdpi.com | Temperature, Load, Speed, Base Oil Type yok.gov.tr |

| Protective Film | Formation of an adsorbed molecular layer on metal surfaces yok.gov.tr | Molecular structure, Surface polarity, Temperature researchgate.netresearchgate.net |

This table represents generalized findings for fatty acid esters as a class of lubricant additives.

Assessment of Oxidative and Thermal Stability in Lubricant Base Stocks

The stability of a lubricant under thermal and oxidative stress is crucial for its operational lifespan and performance consistency. The chemical structure of this compound, containing a carbon-carbon double bond in the oleyl group, makes it susceptible to oxidation, particularly at elevated temperatures. researchgate.net When heated to decomposition, its precursor, oleyl alcohol, is known to emit acrid fumes. nih.gov

Studies on thin films of oleyl alcohol on steel surfaces at 90°C have shown significant degradation and volatile emissions, eventually forming gel-like solids due to polymerization and oxidation reactions. researchgate.net The presence of the double bond accelerates acidification compared to saturated analogues like stearyl alcohol. researchgate.net The thermal decomposition of oleic acid, another precursor, occurs in a single stage with a maximum peak at 280°C. researchgate.net

Table 2: Factors Influencing the Stability of this compound in Lubricants

| Factor | Impact on Stability |

|---|---|

| Unsaturation (C=C bond) | Primary site for oxidative attack, reducing stability. researchgate.net |

| Temperature | Higher temperatures accelerate decomposition and oxidation. researchgate.netnih.gov |

| Chemical Modification | Epoxidation of the double bond can enhance thermal stability. mdpi.com |

Interfacial Interactions with Metal Surfaces in Boundary Lubrication Regimes

In the boundary lubrication regime, where the lubricant film is only a few molecules thick, the interaction between the lubricant and the metal surface is paramount. machinerylubrication.com this compound interacts with metal surfaces through adsorption, a process driven by its polar ester head group. researchgate.net This polar group has an affinity for the metal or metal oxide layer, leading to the formation of an organized, dense film on the surface. researchgate.netacs.org

This process can involve two primary mechanisms: physisorption (physical attraction via van der Waals forces) and chemisorption (chemical bond formation). researchgate.net For fatty acids on steel, it is proposed that the polar groups chemisorb to form a metal soap (e.g., iron laurate), which provides a robust, shearable layer. researchgate.net The long, non-polar hydrocarbon tails of the adsorbed molecules align away from the surface, creating a low-friction interface that prevents direct contact between the sliding parts. researchgate.net

The stability of this protective film is temperature-dependent. The transition temperatures for iron carboxylate soaps, such as laurate, are reported to be in the range of 110°C to 140°C. researchgate.net Above this temperature, the adsorbed film can break down, potentially leading to increased friction and wear. researchgate.net The effectiveness of this interfacial film is also influenced by the presence of other additives and the specific metallurgy of the surfaces. nih.govnih.gov

Role in Polymer Science and Composite Materials

Beyond lubrication, the chemical structure of this compound allows it to serve as a functional component in polymer systems, acting as a reactive diluent and a property modifier.

Modification of Mechanical and Material Properties (e.g., Impact Strength) of Polymer Composites

The introduction of this compound into a polymer matrix can modify its final mechanical properties. One of the key benefits cited is the improvement of impact strength in the cured resin. chembk.com The long, flexible aliphatic chains of this compound can introduce a degree of flexibility into the otherwise rigid, brittle epoxy network. specialchem.com This added flexibility allows the material to absorb more energy before fracturing, thereby increasing its toughness and impact resistance.

The addition of a monofunctional reactive diluent can act as a "chain stopper," which reduces crosslink density. specialchem.com This reduction generally leads to improved impact resistance and flexibility but can also cause a decrease in properties like tensile strength and thermal resistance. specialchem.comkirj.ee Therefore, the concentration of this compound must be carefully optimized to achieve the desired balance of properties. chembk.com In fiber-reinforced composites, fatty acids and their esters can also act as coupling agents or compatibilizers, improving the interfacial adhesion between hydrophilic natural fibers (like flax) and hydrophobic polymer matrices, which can lead to enhanced mechanical performance. mdpi.com

Table 3: Effect of this compound as a Modifier in Polymer Composites

| Property | General Effect | Mechanism |

|---|---|---|

| Viscosity (uncured) | Decreased specialchem.comchembk.com | Acts as a diluent, separating polymer chains. |

| Impact Strength | Increased chembk.com | Introduces flexibility into the polymer network. specialchem.com |

| Tensile Strength | May Decrease kirj.ee | Reduction in crosslink density. specialchem.com |

| Thermal Resistance | May Decrease specialchem.com | Disruption of the rigid polymer network. |

This table outlines the typical effects of long-chain ester reactive diluents on epoxy resin properties.

Investigation of Compatibility and Intermolecular Interactions within Polymeric Blends

The integration of this compound into polymeric blends is primarily governed by its compatibility with the host polymer. The compatibility of a polymer blend refers to the degree of miscibility between its components at a molecular level. A thermodynamically compatible blend typically exhibits a single glass transition temperature (Tg), which is intermediate between those of the individual components, indicating a homogeneous mixture. nih.gov The miscibility of a polymer-plasticizer system can be predicted using thermodynamic principles, where a negative Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) is required for spontaneous mixing to occur. core.ac.uk

This compound, a long-chain fatty acid ester, functions as an external plasticizer. Plasticizers are additives that increase the flexibility, workability, and distensibility of a material. journalcra.comwikipedia.org They achieve this by embedding themselves between the polymer chains, which reduces the strong intermolecular forces (like van der Waals forces) that hold the chains together. eupegypt.com This separation of polymer chains increases the free volume within the matrix, allowing for greater chain mobility and consequently lowering the material's glass transition temperature (Tg). journalcra.comeupegypt.com The reduction in Tg is a key indicator of a plasticizer's effectiveness. For instance, studies on sucrose (B13894) laurate, another fatty acid ester, have demonstrated its ability to decrease the Tg of polyvinyl chloride (PVC) films, confirming its plasticizing effect. biointerfaceresearch.com

A crucial tool for predicting the compatibility between a polymer and a plasticizer like this compound is the solubility parameter (δ). According to the principle of "like dissolves like," materials with similar solubility parameters are more likely to be miscible. sigmaaldrich.comjetir.org The total Hildebrand solubility parameter can be broken down into three Hansen Solubility Parameters (HSP), which account for different types of intermolecular interactions:

δd: Energy from dispersion forces.

δp: Energy from dipolar intermolecular forces.

δh: Energy from hydrogen bonds.

For a polymer to dissolve in or be plasticized by a solvent, the difference in their solubility parameters should be minimal. sigmaaldrich.com By comparing the HSP values of this compound with those of various polymers, its compatibility can be estimated.

Interactive Table: Hansen Solubility Parameters (HSP) of Selected Polymers

This table provides the Hansen Solubility Parameters for various polymers. Users can compare these values to those of a plasticizer to predict compatibility. The data is based on established literature and databases.

| Polymer | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) |

| Poly(methyl methacrylate) (PMMA) | 18.6 | 10.5 | 7.5 |

| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 |

| Polystyrene (PS) | 21.3 | 5.8 | 4.3 |

| Polyethylene (PE) | 17.1 | 0.0 | 0.0 |

| Polyisobutylene (B167198) (PIB) | 16.8 | 0.0 | 0.0 |

| Poly(lactic acid) (PLA) | 17.7 | 9.8 | 5.3 |

The intermolecular interactions between this compound and a polymer matrix are primarily nonspecific van der Waals forces, given its structure which consists of long, nonpolar alkyl chains. mdpi.comresearchgate.net The large, flexible molecular structure of this compound allows it to effectively disrupt the packing of polymer chains, thereby increasing the free volume and enhancing segmental mobility, which is characteristic of the plasticization mechanism. eupegypt.combiointerfaceresearch.com

Mechanisms of Permeation Enhancement in Polymeric Adhesive Compositions

In the context of advanced materials, particularly in transdermal drug delivery systems (TDDS), this compound is utilized as a chemical permeation enhancer within polymeric adhesive compositions. The primary function of such an enhancer is to reversibly reduce the barrier function of the skin's outermost layer, the stratum corneum, to facilitate the transport of an active substance into the systemic circulation. tjpr.org

The stratum corneum is a formidable barrier, often described by a "brick and mortar" model, where the "bricks" are flattened, dead cells called corneocytes, and the "mortar" is a continuous, highly ordered lamellar lipid matrix. bioline.org.br Most molecules penetrate the skin via the intercellular route through this lipid matrix, and enhancers primarily target this pathway. tjpr.org

The mechanisms by which fatty acid esters like this compound enhance skin permeation are multifaceted and can involve one or more of the following actions:

Disruption of Stratum Corneum Lipids: This is considered the principal mechanism. tjpr.org this compound, being a lipophilic molecule, partitions into the intercellular lipid lamellae. nih.govnih.gov Its chemical structure, featuring a long alkyl chain with a cis-double bond (from the oleyl group), introduces a "kink" that disrupts the highly ordered, dense packing of the stratum corneum lipids. nih.govnih.gov This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug diffusion. nih.govnih.gov Studies on oleic acid, a constituent of this compound, have confirmed its ability to fluidize these lipid domains. nih.govcmu.ac.th

Increased Drug Partitioning: this compound can alter the thermodynamic properties of the drug within the formulation and the skin. By modifying the solvent nature of the stratum corneum, it can improve the partitioning of a drug from the adhesive matrix into the skin tissue. tjpr.orgnih.gov This change in the partition coefficient increases the amount of drug available in the stratum corneum for subsequent diffusion.

Interaction with Intercellular Proteins: While the primary interaction is with lipids, some enhancers may also interact with intracellular keratin (B1170402) within the corneocytes, further contributing to a more permeable skin structure. tjpr.orgnih.gov

When incorporated into a polymeric adhesive matrix, such as an acrylic or polyisobutylene (PIB) based pressure-sensitive adhesive (PSA), this compound also functions as a plasticizer. researchgate.net This plasticization can affect the mechanical properties of the adhesive, such as tack and peel strength. researchgate.netmdpi.com While enhancing drug release from the matrix, an excessive concentration of the enhancer can sometimes compromise the adhesive performance of the patch. researchgate.netgoogle.com For example, studies with methyl laurate in acrylic PSAs have shown that while it enhances permeation, its concentration significantly impacts the adhesive's mechanical properties. researchgate.net Therefore, the formulation of such systems requires a careful balance between permeation enhancement and maintaining adequate adhesion.

Interactive Table: Summary of Permeation Enhancement Mechanisms by this compound

This table summarizes the key mechanisms through which this compound is believed to enhance the permeation of substances through the skin when included in a polymeric adhesive composition.

| Mechanism | Description | Primary Target | Consequence |

| Lipid Fluidization | The enhancer molecules insert into the lipid bilayers of the stratum corneum, disrupting the tight packing of the lipid chains. tjpr.orgnih.gov | Intercellular Lipid Matrix | Increased fluidity and permeability of the skin barrier. |

| Partitioning Modification | Alters the solubility characteristics of the stratum corneum, making it more favorable for the drug to move from the patch into the skin. nih.gov | Drug & Stratum Corneum | Enhanced drug solubility and uptake into the skin. |

| Matrix Plasticization | Acts as a plasticizer within the adhesive polymer matrix, increasing polymer chain mobility. researchgate.net | Polymeric Adhesive | Increased drug diffusivity within the patch and potential alteration of adhesive properties. |

Industrial and Commercial Uses

Lubricants and Metalworking Fluids

Due to its lubricating properties, this compound is used in lubricants and greases. europa.eu It can also be found in metalworking fluids. europa.eu

Emollients in Personal Care Products

In the cosmetics industry, this compound functions as an emollient in skin creams, lotions, and other personal care products. lubrizol.comatamanchemicals.comlabinsights.nl Emollients help to soften and smooth the skin by forming a protective layer that reduces water loss. plasticsurgerykey.com Its non-greasy feel makes it a desirable ingredient in these formulations. nih.gov

Q & A

Q. What strategies are effective for identifying literature gaps in this compound’s bioactivity or environmental impact?

- Methodological Answer : Conduct systematic reviews using databases like PubMed and SciFinder, filtering for primary studies and excluding non-scholarly sources. Map trends using bibliometric tools (e.g., VOSviewer) and highlight understudied areas (e.g., biodegradation pathways). Cite foundational papers and prioritize recent studies to ensure relevance .

Google学术常用搜索技巧08:12

Data Analysis and Contradiction Management

Q. How should conflicting results in this compound’s cytotoxicity assays be interpreted?

- Methodological Answer : Re-evaluate experimental conditions (e.g., cell lines, exposure duration, dosage) and control variables (e.g., solvent toxicity). Perform meta-analyses of published data to identify confounding factors. Use sensitivity analysis to quantify uncertainty and propose revised testing frameworks .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound’s applications?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping or Bayesian inference to estimate confidence intervals. Report effect sizes and p-values transparently, adhering to guidelines for pharmacological data presentation .

Experimental Design and Validation

Q. How can researchers ensure methodological rigor when scaling up this compound synthesis for pilot studies?

- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps and optimize heat/mass transfer in batch reactors. Validate scalability using dimensionless numbers (e.g., Reynolds, Damköhler) and compare outcomes with bench-scale data. Include failure analyses in supplementary materials .

Q. What validation protocols are critical for confirming this compound’s identity in complex matrices (e.g., biological samples)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.